Kspwfttl

CTL assay Epitope mapping Viral immunology

KSPWFTTL (Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu, CAS 153049-05-9) is the immunodominant H-2Kb-restricted CTL epitope from AKR/Gross MuLV p15E, the essential wild-type reference standard for quantifying CD8⁺ T-cell responses via H-2Kb tetramer staining. Its well-characterized poor immunogenicity in vaccine platforms validates it as the negative control for next-generation mimotope and delivery system evaluation. The KSPWFTTL/RSPWFTTL pair is a classic model for proteasomal processing studies. It is the standard H-2Kb binding competition assay reference peptide (CC₅₀). Procure this rigorously defined research tool to ensure assay reproducibility and meaningful comparison across preclinical cancer immunotherapy studies.

Molecular Formula C48H70N10O12
Molecular Weight 979.1 g/mol
Cat. No. B12408968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKspwfttl
Molecular FormulaC48H70N10O12
Molecular Weight979.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCCN)N
InChIInChI=1S/C48H70N10O12/c1-26(2)21-36(48(69)70)54-45(66)39(27(3)60)57-46(67)40(28(4)61)56-43(64)34(22-29-13-6-5-7-14-29)52-42(63)35(23-30-24-51-33-17-9-8-15-31(30)33)53-44(65)38-18-12-20-58(38)47(68)37(25-59)55-41(62)32(50)16-10-11-19-49/h5-9,13-15,17,24,26-28,32,34-40,51,59-61H,10-12,16,18-23,25,49-50H2,1-4H3,(H,52,63)(H,53,65)(H,54,66)(H,55,62)(H,56,64)(H,57,67)(H,69,70)/t27-,28-,32+,34+,35+,36+,37+,38+,39+,40+/m1/s1
InChIKeyACAFPRSTSWTCSS-ALQLYSEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KSPWFTTL Procurement Guide: H-2Kb-Restricted MuLV p15E Epitope for CTL Studies


KSPWFTTL (Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu) is an 8-amino acid immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from residues 604–611 of the p15E transmembrane envelope protein of AKR/Gross murine leukemia virus (MuLV) [1]. It is presented by the H-2Kb class I molecule in C57BL/6 mice and is recognized by MuLV-specific CTL clones [1]. This peptide is extensively used in cancer immunology and vaccine research as a model tumor rejection antigen, with the CAS number 153049-05-9 and a molecular weight of 979.13 g/mol (formula C₄₈H₇₀N₁₀O₁₂) [1].

Why KSPWFTTL Cannot Be Substituted with the Closest Homolog RSPWFTTL


The single amino acid substitution of Lysine (K) to Arginine (R) at position 1 of the epitope—creating the RSPWFTTL variant found in Friend/Moloney/Rauscher (FMR) MuLV—profoundly impairs CTL recognition and immunogenicity despite near-identical MHC binding affinity. This sequence-specific difference cannot be predicted by standard in silico MHC binding predictions and renders the FMR variant functionally non-interchangeable in AKR/Gross MuLV CTL assays [1]. Furthermore, wild-type KSPWFTTL itself exhibits poor immunogenicity in modern vaccine platforms, a critical baseline property for evaluating next-generation mimotopes and delivery systems [2].

KSPWFTTL Quantitative Differentiation Evidence Against Closest Analogs


CTL Recognition: KSPWFTTL vs. RSPWFTTL Functional Incompatibility

KSPWFTTL is the immunodominant CTL epitope recognized by AKR/Gross MuLV-specific cytotoxic T lymphocytes. The FMR-type homolog RSPWFTTL differs by only one amino acid (K→R at position 1) yet fails to be efficiently recognized. In CTL assays, target cells pulsed with synthetic KSPWFTTL are lysed, whereas RSPWFTTL-pulsed cells are not recognized [1]. Quantitative assessment using a CTL competition cytotoxicity assay established KSPWFTTL as the reference peptide with a defined CC₅₀ value [2].

CTL assay Epitope mapping Viral immunology

Immunogenicity: KSPWFTTL vs. RSPWFTTL in C57BL/6 Mice

In C57BL/6 mice, immunization with KSPWFTTL generates vigorous H-2Kb-restricted CTL responses, whereas RSPWFTTL is poorly immunogenic. Even when presented as vaccinia virus-encoded cytosolic or ER-targeted minigene products—a highly immunogenic format that bypasses TAP transport—RSPWFTTL fails to elicit a CTL response [1]. Cell-surface MHC class I stabilization assays further revealed that RSPWFTTL dissociates from H-2Kb with a half-life nearly identical to that of KSPWFTTL [2], confirming that the differential immunogenicity arises from processing and presentation defects rather than impaired MHC binding.

Peptide immunogenicity In vivo CTL priming Vaccine development

Wild-Type KSPWFTTL as Baseline: Poor Immunogenicity in Modern Nanoparticle Vaccines

The wild-type p15E epitope (KSPWFTTL) is poorly immunogenic in mice when formulated with a potent peptide nanoparticle vaccine system and fails to delay growth of p15E-expressing MC38 tumors [1]. This established baseline of functional inadequacy is critical for evaluating enhanced mimotopes. In contrast, the mimotope 3C (KSCWFTTL) effectively delayed MC38 tumor growth in a therapeutic setting, and the further optimized 3C2V variant (KVCWFTTL) induced improved p15E-specific immunogenicity and long-term antitumor immunity [1].

Cancer vaccine Mimotope screening Tumor immunology

Proteasomal Processing: KSPWFTTL vs. RSPWFTTL Differential Degradation

Proteasome-mediated digestion of AKV/MCF-type 26-mer peptides containing the KSPWFTTL sequence resulted in early generation and higher levels of epitope-containing fragments compared to digestion of FMR-type peptides containing RSPWFTTL [1]. The single K→R substitution introduces a prominent cleavage site next to the arginine residue, leading to destruction of the FMR-type CTL epitope before it can be presented [1]. This difference explains the lack of CTL recognition of RSPWFTTL despite equivalent MHC binding [2].

Antigen processing Proteasome Epitope generation

KSPWFTTL Optimal Research and Industrial Application Scenarios


CTL Epitope Validation and T Cell Monitoring in MuLV Tumor Models

KSPWFTTL is the reference standard for quantifying AKR/Gross MuLV-specific CD8⁺ T cell responses in C57BL/6 mouse tumor models. H-2Kb tetramers loaded with KSPWFTTL enable direct ex vivo enumeration of epitope-specific CTL frequencies by flow cytometry [1]. This application is validated by the peptide's established immunodominance and well-characterized CTL recognition properties [2].

Baseline Control for Next-Generation p15E Vaccine Development

Given its documented poor immunogenicity in nanoparticle vaccine formulations and inability to delay MC38 tumor growth [1], KSPWFTTL serves as the essential 'wild-type baseline' negative control for evaluating enhanced mimotopes (e.g., 3C, 3M, 3C2V) and novel delivery platforms in preclinical cancer vaccine studies [1].

Mechanistic Studies of Antigen Processing and MHC Class I Presentation

The KSPWFTTL/RSPWFTTL pair is a classic model system for dissecting the contribution of proteasomal processing and TAP transport to CTL epitope immunogenicity [1][2]. KSPWFTTL is required as the 'processed and presented' positive control against which the defective processing of the FMR-type RSPWFTTL variant can be directly compared [3].

Positive Control in H-2Kb MHC Binding and Competition Assays

KSPWFTTL has been established as a reference peptide in H-2Kb binding competition assays (CC₅₀ determination) for evaluating the affinity of candidate CTL epitopes [1]. Its well-defined binding characteristics and availability as a synthetic peptide make it a standard reagent for MHC binding studies in the H-2b haplotype.

Technical Documentation Hub

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